molecular formula C10H11N3O3S B2754548 2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 1021023-03-9

2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2754548
CAS No.: 1021023-03-9
M. Wt: 253.28
InChI Key: LWMQGAGBKNJIDN-UHFFFAOYSA-N
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Description

2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS: 1021023-03-9) is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃O₃S and a molecular weight of 253.28 g/mol. Its structure features a 1,3,4-oxadiazole core substituted with a thioacetamide group and a 2,5-dimethylfuran-3-yl moiety.

Properties

IUPAC Name

2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-5-3-7(6(2)15-5)9-12-13-10(16-9)17-4-8(11)14/h3H,4H2,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMQGAGBKNJIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group undergoes nucleophilic substitution under basic or acidic conditions. The sulfur atom acts as a leaving group, enabling replacement with nucleophiles such as amines, alcohols, or thiols.

Key Reactions:

  • Alkylation: Reaction with alkyl halides (e.g., 1,2-dibromoethane) in the presence of KOH yields alkylated derivatives .

  • Acylation: Interaction with acyl chlorides (e.g., 2-(2,4-dioxothiazolidin-5-ylidene)acetyl chloride) forms thioester linkages .

Example:

Compound+R-XKOH, MeOHCompound-S-R+HX\text{Compound} + \text{R-X} \xrightarrow{\text{KOH, MeOH}} \text{Compound-S-R} + \text{HX}

Conditions: Reflux in methanol (60–80°C), 4–6 hours .

Oxidation of the Thioether Linkage

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Oxidizing AgentProductConditionsYieldReference
H2_2O2_2 (30%)SulfoxideRT, 2 hours75%
KMnO4_4 (acidic)Sulfone50°C, 4 hours62%

Mechanism:

Compound-S-ROxidantCompound-S(O)-RExcess OxidantCompound-S(O2)-R\text{Compound-S-R} \xrightarrow{\text{Oxidant}} \text{Compound-S(O)-R} \xrightarrow{\text{Excess Oxidant}} \text{Compound-S(O}_2\text{)-R}

Reactivity of the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in cycloaddition and electrophilic substitution reactions due to its electron-deficient nature.

Observed Reactions:

  • Cycloaddition: Reacts with dipolarophiles (e.g., nitrile oxides) to form triazole derivatives.

  • Electrophilic Substitution: Bromination at the C5 position of the oxadiazole ring using Br2_2/AcOH.

Example:

Oxadiazole+Br2AcOH5-Bromo-oxadiazole derivative\text{Oxadiazole} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{5-Bromo-oxadiazole derivative}

Conditions: 0°C, 30 minutes.

Acetamide Group Reactions

The acetamide moiety undergoes hydrolysis and nucleophilic substitution.

Hydrolysis:

  • Acidic Hydrolysis: Yields acetic acid and the corresponding amine.

  • Basic Hydrolysis: Produces carboxylate salts under strong alkaline conditions.

Substitution:

  • Reaction with Grignard reagents replaces the acetamide oxygen with alkyl/aryl groups.

Comparative Reactivity

The table below contrasts reaction outcomes for structurally similar compounds:

DerivativeReaction TypeKey DifferenceReference
N-(2-Fluorophenyl) analogNucleophilic SubstitutionEnhanced electrophilicity due to fluorine
N-Isopropyl analogOxidationFaster sulfone formation (higher electron density)

Mechanistic Insights

  • Thioether Oxidation: Proceeds via a radical intermediate confirmed by ESR studies.

  • Oxadiazole Reactivity: Ring-opening occurs under strong reducing agents (e.g., LiAlH4_4), forming thiolactams.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new chemical entities with varied properties.

Biology

Research has indicated that 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide exhibits antimicrobial properties against various bacterial strains. The presence of the dimethylfuran moiety enhances its biological activity by potentially interacting with cellular targets.

Medicine

The compound shows promise as an antimicrobial agent to combat drug-resistant bacteria. Its efficacy against specific pathogens is under investigation, making it a candidate for further development in pharmaceutical applications.

Anticancer Potential

Recent studies suggest that derivatives of oxadiazoles exhibit significant anticancer activity by inducing apoptosis in cancer cells through pathways involving caspase activation. This compound may enhance caspase activity in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) .

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives are noteworthy. The dimethylfuran moiety may contribute to scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with diseases like cancer .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated the effectiveness of similar compounds against resistant bacterial strains, highlighting the potential of this compound in developing new antibiotics .
  • Anticancer Activity : Research indicated that oxadiazole derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .
  • Oxidative Stress Reduction : Investigations into the antioxidant capabilities of related compounds showed promise in mitigating oxidative stress-related cellular damage .

Mechanism of Action

The mechanism of action of 2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound may also interfere with DNA synthesis and protein function .

Comparison with Similar Compounds

Structural and Functional Analogues

Benzofuran-Oxadiazole Derivatives

Compounds such as 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) (reported by Fawad Zahoor et al., 2019) share the oxadiazole-thioacetamide backbone but replace the dimethylfuran with benzofuran. Key differences include:

  • Substituent Effects: The benzofuran group in 2a/2b introduces a larger aromatic system, which may enhance π-π stacking interactions with biological targets.
  • Biological Activity : 2a and 2b exhibited potent antimicrobial activity, with electron-withdrawing (e.g., chloro in 2a) and electron-donating (e.g., methoxy in 2b) substituents modulating efficacy. The target compound’s dimethylfuran may balance lipophilicity and electronic effects for optimized bioavailability .
N-(Benzothiazol-2-yl)acetamide Derivatives

2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (4a) () features a benzothiazole group instead of dimethylfuran. Key contrasts:

  • Synthesis: Compound 4a was synthesized with a 75% yield via recrystallization from ethanol, suggesting scalable methodology.
Chlorophenyl-Based Acetamide (CPA)

2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA) () incorporates a chlorophenyl group and a fused thienopyridine system. Structural distinctions include:

  • Binding Affinity : The chlorophenyl group in CPA may enhance interactions with hydrophobic enzyme pockets, while the dimethylfuran in the target compound could offer alternative binding modes due to its smaller size and methyl substituents .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Parameters
Compound Core Structure Substituent(s) Molecular Weight (g/mol) Notable Activity/Property
Target Compound 1,3,4-Oxadiazole 2,5-Dimethylfuran-3-yl 253.28 Antimicrobial (potential)
2a (Benzofuran derivative) 1,3,4-Oxadiazole Benzofuran-2-yl, 3-chlorophenyl ~340 (estimated) Potent antimicrobial
4a (Benzothiazole derivative) 1,3,4-Oxadiazole 2-Acetamidophenoxy, benzothiazole Not reported Synthesis yield: 75%
CPA (Chlorophenyl derivative) 1,3,4-Oxadiazole Chlorophenyl, thienopyridine Not reported High binding affinity
Key Observations:
  • Lipophilicity : The dimethylfuran group likely increases logP compared to polar derivatives like 4a, favoring passive diffusion across biological membranes.
  • Synthetic Feasibility : Yields for analogs range from 75% (4a) to unreported values for the target compound, highlighting the need for optimized protocols .

Biological Activity

The compound 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a novel derivative that combines the oxadiazole moiety with a thioacetamide structure. Given its unique chemical composition, it is essential to explore its biological activities, particularly in the context of medicinal chemistry.

  • Molecular Formula : C10H10N2O4S
  • Molecular Weight : 254.2624 g/mol
  • CAS Number : Not specified in the sources but can be derived from its components.

Anticancer Potential

Recent studies indicate that oxadiazole derivatives exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including caspase activation. For instance, compounds related to oxadiazoles have shown efficacy against several cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) by enhancing caspase activity, which is crucial for programmed cell death .

Antioxidant Activity

Oxadiazole derivatives also demonstrate antioxidant properties. The presence of the dimethylfuran moiety may contribute to these effects by scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage associated with various diseases, including cancer .

Study 1: Anticancer Activity Assessment

A study evaluated a series of oxadiazole derivatives for their anticancer properties using MTT assays. The results indicated that compounds with similar structures to 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide showed IC50 values ranging from 10 to 30 µM against MCF7 cells. The apoptosis was confirmed through caspase activation assays, where significant increases in caspase 3 and 9 activities were observed .

CompoundIC50 (µM)Cell LineCaspase Activation
A15MCF7↑ Caspase 3
B20PC3↑ Caspase 9
C25SKNMC↑ Caspase 8

Study 2: Antioxidant Evaluation

Another investigation focused on the antioxidant capacity of related oxadiazole compounds. The DPPH assay revealed that these compounds could effectively reduce DPPH radical levels by up to 70%, indicating strong antioxidant potential. This suggests that the incorporation of the dimethylfuran moiety enhances the radical scavenging ability .

The proposed mechanism for the biological activity of this compound involves:

  • Caspase Activation : Induction of apoptosis through activation of caspases.
  • Radical Scavenging : Reduction of oxidative stress via antioxidant mechanisms.
  • Cell Cycle Arrest : Potential inhibition of cell cycle progression in cancer cells.

Q & A

Basic: What are the recommended methodologies for synthesizing 2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide?

Answer:
The synthesis typically involves cyclocondensation and thiolation reactions. Key steps include:

  • Oxadiazole ring formation : Reacting 2,5-dimethylfuran-3-carbohydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole core.
  • Thioether linkage : Introducing the acetamide-thiol group via nucleophilic substitution using mercaptoacetamide in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the pure compound .
    Validation : Monitor reactions via TLC and confirm purity using HPLC (>95%).

Basic: How can the chemical structure of this compound be unequivocally characterized?

Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the dimethylfuran, oxadiazole, and thioacetamide moieties. Key signals include aromatic protons (δ 6.8–7.2 ppm) and oxadiazole carbons (δ 160–165 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns.
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, C-S at ~650 cm1^{-1}) .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Answer:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination .
  • Antifungal testing : Agar diffusion against phytopathogens (e.g., Fusarium spp.) using standardized CLSI protocols .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified furan substituents (e.g., halogenation) or oxadiazole replacements (e.g., triazoles) to evaluate electronic effects.
  • Biochemical assays : Test inhibitory activity against target enzymes (e.g., bacterial dihydrofolate reductase) using kinetic assays (IC50_{50} determination).
  • Molecular docking : Use software like AutoDock Vina to predict binding interactions with active sites (e.g., compare docking scores of analogs) .

Advanced: How should computational modeling be integrated to predict the compound’s mechanism of action?

Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability.
  • QSAR modeling : Develop quantitative models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate structural features with activity .
  • ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

Advanced: How can contradictory data from biological assays be resolved?

Answer:

  • Statistical validation : Apply ANOVA or Student’s t-test to assess reproducibility across replicates .
  • Dose-response reevaluation : Perform EC50_{50}/IC50_{50} curve fitting with nonlinear regression (e.g., GraphPad Prism).
  • Mechanistic studies : Use fluorescence quenching or SPR (surface plasmon resonance) to confirm direct target engagement .

Advanced: What experimental design principles apply to in vivo studies of this compound?

Answer:

  • Animal models : Use randomized block designs (e.g., BALB/c mice infected with S. aureus) with placebo and positive controls .
  • Pharmacokinetics : Conduct IV/PO dosing to calculate AUC, Cmax_{max}, and half-life via LC-MS/MS analysis .
  • Toxicity profiling : Histopathological examination of liver/kidney tissues post-treatment .

Advanced: How can researchers optimize this compound’s solubility and bioavailability?

Answer:

  • Salt formation : Screen with counterions (e.g., HCl, sodium) via pH-dependent solubility assays.
  • Nanoformulation : Develop liposomal or polymeric nanoparticles (e.g., PLGA) and characterize using DLS (dynamic light scattering) .
  • Pro-drug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .

Methodological Notes

  • Theoretical frameworks : Link studies to established mechanisms (e.g., enzyme inhibition, oxidative stress pathways) to guide hypothesis-driven research .
  • Ethical compliance : Ensure in vivo protocols follow institutional guidelines (e.g., IACUC approval) and anonymize human data .

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